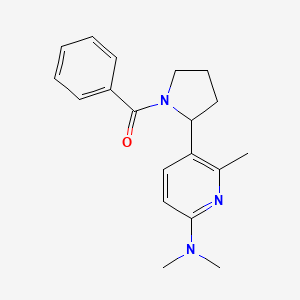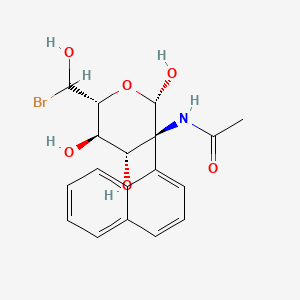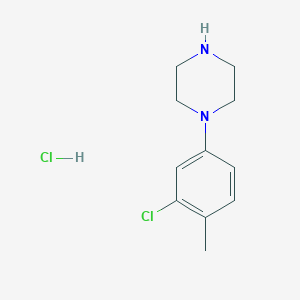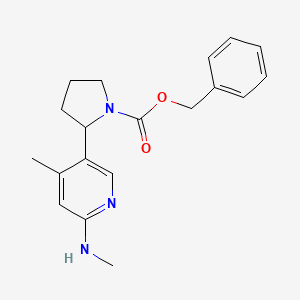![molecular formula C10H16N2O11P2 B11824703 [(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B11824703.png)
[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate” is a complex organic molecule with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring, a phosphate group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate” typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate aldehydes and amines under acidic conditions to form the pyrimidine ring.
Attachment of the Oxolane Ring: The oxolane ring is introduced through a nucleophilic substitution reaction, where a suitable oxirane is reacted with the pyrimidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the multi-step synthesis.
Purification: The crude product is purified using techniques such as crystallization, chromatography, and recrystallization to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
“[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
“[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate” has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of “[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate” involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in DNA replication and repair, making it effective against rapidly dividing cells.
Pathways Involved: It interferes with nucleotide synthesis pathways, leading to the inhibition of DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
- [(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methoxymethyl)oxolan-3-yl] dihydrogen phosphate
Uniqueness
“[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate” is unique due to its specific phosphate group, which enhances its solubility and bioavailability compared to similar compounds. This makes it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C10H16N2O11P2 |
|---|---|
Molecular Weight |
402.19 g/mol |
IUPAC Name |
[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H16N2O11P2/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20)/t6-,7+,8-/m1/s1 |
InChI Key |
CSNCBOPUCJOHLS-GJMOJQLCSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@@H](O2)COP(=O)(O)O)OP(=O)(O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824639.png)





![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)


![7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)


